molecular formula C9H5ClF3N3 B2834181 3-chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine CAS No. 438450-38-5

3-chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine

Cat. No. B2834181
M. Wt: 247.61
InChI Key: IADZROUQPRNNNZ-UHFFFAOYSA-N
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Patent
US09445593B1

Procedure details

To a mixture of 2,3-dichloropyridine (99.0 g, 0.67 mol) and 3-(trifluoromethyl)pyrazole (83 g, 0.61 mol) in dry N,N-dimethylformamide (300 mL) was added potassium carbonate (166.0 g, 1.2 mol) and the reaction was then heated to 110-125° C. over 48 hours. The reaction was cooled to 100° C. and filtered through Celite® diatomaceous filter aid to remove solids. N,N-Dimethylformamide and excess dichloropyridine were removed by distillation at atomospheric pressure. Distillation of the product at reduced pressure (b.p. 139-141° C., 7 mm) afforded the desired intermediate as a clear yellow oil (113.4 g).
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[F:9][C:10]([F:17])([F:16])[C:11]1[CH:15]=[CH:14][NH:13][N:12]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:8][C:7]1[C:2]([N:13]2[CH:14]=[CH:15][C:11]([C:10]([F:17])([F:16])[F:9])=[N:12]2)=[N:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
ClC1=NC=CC=C1Cl
Name
Quantity
83 g
Type
reactant
Smiles
FC(C1=NNC=C1)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
166 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
117.5 (± 7.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 100° C.
FILTRATION
Type
FILTRATION
Details
filtered through Celite® diatomaceous filter aid
CUSTOM
Type
CUSTOM
Details
to remove solids
CUSTOM
Type
CUSTOM
Details
N,N-Dimethylformamide and excess dichloropyridine were removed by distillation at atomospheric pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation of the product at reduced pressure (b.p. 139-141° C., 7 mm)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CC1)N1N=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 113.4 g
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.